n-Amyl thiocyanate

Description

Position within Organic Sulfur Chemistry and the Thiocyanate (B1210189) Class

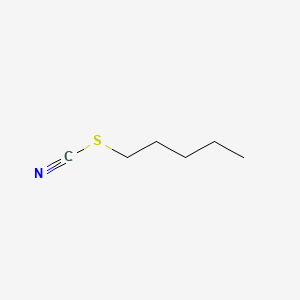

N-amyl thiocyanate, also known as pentyl thiocyanate, is an organic compound classified within the broader category of organosulfur compounds. thermofisher.com Specifically, it belongs to the thiocyanate class, which consists of salts and esters of thiocyanic acid. hmdb.ca These compounds are characterized by the functional group -SCN, where an organic group is attached to the sulfur atom. wikipedia.org In the case of this compound, the organic group is a pentyl chain (C5H11). Its chemical structure features a single bond between the sulfur and carbon atoms and a triple bond between the carbon and nitrogen atoms (R-S-C≡N). wikipedia.org

Thiocyanates are recognized as pseudohalides due to the similarity of their chemical reactions to those of halide ions. wikipedia.org Organic thiocyanates like the n-amyl variant are valuable as synthetic intermediates in organic chemistry, providing pathways to various other sulfur-containing functional groups and molecular scaffolds. researchgate.netresearchgate.netrsc.org They are isomers of isothiocyanates (R-N=C=S), and the study of their synthesis and reactions often involves managing the competing formation of these isomers. wikipedia.org

The chemistry of thiocyanates is a significant area within organic sulfur chemistry, a field that examines the properties and reactions of compounds containing carbon-sulfur bonds. scispace.com The thiocyanate functional group's diverse reactivity makes it a subject of ongoing research interest. rsc.org

Conceptual Frameworks for Investigating Alkyl Thiocyanates

The investigation of alkyl thiocyanates, including this compound, is guided by several established conceptual and experimental frameworks. These frameworks allow researchers to understand the structure, reactivity, and dynamics of these molecules.

Spectroscopic Analysis: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are crucial for characterizing alkyl thiocyanates. mdpi.comajol.info These methods probe the vibrational frequencies of the molecule, with characteristic bands for the C-S and C≡N bonds providing structural confirmation. mdpi.comajol.info For instance, infrared and Raman spectroscopy have been used to study ionic interactions and the formation of ion pairs in solutions containing thiocyanates. ajol.info Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the alkyl chain. nih.govoup.com

Reaction Mechanism Studies: The synthesis and reactivity of alkyl thiocyanates are often investigated through the lens of reaction kinetics and mechanisms. A common synthetic route is the reaction of an alkyl halide with an alkali metal thiocyanate, a process that typically follows a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgrsc.org The study of these reactions involves analyzing factors that influence the outcome, such as the nature of the solvent and the structure of the alkyl group, which can affect the ratio of thiocyanate to isothiocyanate product. oup.com For example, studies have shown that reactions in less-polar solvents can favor the formation of isothiocyanates, while reactions in polar aprotic solvents like DMF can influence the isomerization of the thiocyanate product. oup.com

Computational and Theoretical Modeling: Modern chemical research increasingly employs computational methods to complement experimental findings. Quantum chemical calculations can predict molecular structures, vibrational frequencies, and reaction pathways. acs.org These theoretical studies provide insights into the electronic structure and the stereoelectronic requirements of reactions involving alkyl thiocyanates, such as the isomerization to alkyl isothiocyanates. scispace.com Models like the one incorporating a multimode Brownian oscillator and Arrhenius analysis have been used to understand the ultrafast vibrational dynamics of the thiocyanate ion in different solvent environments. aip.org

Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32446-40-5 | guidechem.com |

| Molecular Formula | C6H11NS | guidechem.comuni.lu |

| Molecular Weight | 129.221 g/mol | guidechem.com |

| Monoisotopic Mass | 129.06122053 Da | guidechem.comuni.lu |

| Topological Polar Surface Area | 49.1 Ų | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Heavy Atom Count | 8 | guidechem.com |

Evolution of Academic Inquiry into this compound and Analogues

Academic interest in alkyl thiocyanates dates back to the early 20th century. Initial investigations were often tied to exploring the biological properties of organic thiocyanates, comparing their effects to inorganic counterparts and related halogen compounds. scispace.com Early researchers in the 1930s and 1950s conducted pharmacological studies on various organic thiocyanates, noting their distinct properties from inorganic thiocyanates like KSCN. scispace.com

The synthetic utility of alkyl thiocyanates has been a consistent focus of academic inquiry. The classical method for preparing these compounds involves the reaction of alkyl halides with potassium thiocyanate. oup.comprepchem.com A typical laboratory preparation for this compound involves heating n-amyl bromide with potassium thiocyanate in ethanol (B145695). prepchem.com Over the years, research has led to the development of more refined and varied synthetic methods. researchgate.netrsc.org This includes the use of phase-transfer catalysis to improve the efficiency of reactions between alkyl halides and thiocyanate salts. rsc.org Recent advancements have explored novel catalytic systems and thiocyanating agents, such as the use of trimethylsilyl (B98337) isothiocyanate or copper-catalyzed reactions, to access a wider range of functionalized alkyl thiocyanates. acs.orgfigshare.com

The role of this compound and its analogues as intermediates in organic synthesis continues to drive research. They are precursors for creating other valuable sulfur-containing compounds. researchgate.net For example, this compound can be used in the synthesis of 1-Pentanethiol. chemicalbook.com The conversion of the thiocyanate group into other functionalities like thiols, thioethers, or even sulfur-containing heterocycles is a key area of investigation. mdpi.comnih.gov Studies have explored the nucleophilic substitution reactions where the thiocyanate group acts as a leaving group, allowing for the introduction of other nucleophiles. rsc.org The isomerization of alkyl thiocyanates to the corresponding isothiocyanates is another fundamental reaction that has been extensively studied, with mechanisms involving ionization, nucleophilic attack, or intramolecular rearrangements being proposed. researchgate.net This ongoing research highlights the sustained academic interest in understanding and harnessing the chemical reactivity of this compound and the broader class of alkyl thiocyanates.

Data Table: Research on Alkyl Thiocyanate Synthesis and Reactions

| Research Focus | Key Findings | Representative Compounds |

|---|---|---|

| Synthesis from Alkyl Halides | Reaction of alkyl bromides with KSCN in ethanol is a common method. oup.comprepchem.com The choice of solvent (e.g., DMF) can influence isomerization. oup.com | Isopropyl thiocyanate, this compound |

| Nucleophilic Substitution | Alkyl thiocyanates undergo S_N2 reactions with various nucleophiles (e.g., halides, azides) in the presence of phosphonium (B103445) salts. rsc.org | Benzyl (B1604629) thiocyanate, Butyl thiocyanate |

| Isomerization | Thermal isomerization to isothiocyanates can occur, sometimes facilitated by catalysts. oup.comacs.org | t-Butyl thiocyanate, Allyl thiocyanate |

| Conversion to other Sulfur Compounds | Can be converted to thiols, thioethers, and other sulfur-containing molecules. researchgate.netchemicalbook.commdpi.com | 1-Pentanethiol, Thiotetrazoles |

Structure

3D Structure

Properties

IUPAC Name |

pentyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-2-3-4-5-8-6-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAHSQJCFOPSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186184 | |

| Record name | Thiocyanic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32446-40-5 | |

| Record name | Thiocyanic acid, pentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32446-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Amyl Thiocyanate

Fundamental Studies of Carbon-Sulfur Bond Formation and Cleavage

The carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry, and its formation and cleavage in n-amyl thiocyanate (B1210189) are fundamental to understanding its reactivity. Organic thiocyanates, with the general structure R-S-C≡N, feature a single bond between the organic moiety and the sulfur atom, and a triple bond between the carbon and nitrogen atoms. wikipedia.org The synthesis of n-amyl thiocyanate typically involves the reaction of an amyl halide with an alkali metal thiocyanate. wikipedia.org

Transition-metal-catalyzed reactions provide a powerful toolkit for C-S bond manipulation. For instance, palladium-catalyzed activation and subsequent C-S bond cleavage of aryl thiocyanates have been demonstrated. dicp.ac.cn While direct studies on this compound are not extensively detailed, the principles of these catalytic systems are broadly applicable. These reactions often proceed through oxidative addition of the C-S bond to the metal center, followed by further transformations. dicp.ac.cnrsc.org The nature of the catalyst and the reaction conditions can significantly influence the reaction pathway and product distribution. organic-chemistry.orgresearchgate.net

Furthermore, enzymatic pathways for C-S bond formation are of significant interest in natural product biosynthesis. acs.org While specific enzymes acting on this compound are not prominently documented, the broader enzymatic machinery for creating organosulfur compounds provides a conceptual framework for potential biocatalytic applications. acs.org

The cleavage of the C-S bond in thiocyanates can be induced under various conditions. For example, reductive elimination from metal-thiolate complexes can lead to C-S bond formation, and conversely, cleavage can occur through reactions with nucleophiles or under electrochemical conditions. researchgate.netrsc.org The thiocyanate ion itself is a potent nucleophile and can participate in displacement reactions, which can lead to isomerization or further functionalization. nih.gov

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient approach to complex molecular architectures. Ammonium (B1175870) thiocyanate is a versatile reactant in such processes. nih.govresearchgate.net For instance, a one-pot reaction involving ammonium thiocyanate, acyl chlorides, α-halocarbonyls, and enaminones has been developed for the synthesis of thiophene (B33073) derivatives. nih.govresearchgate.net Although this example doesn't specifically use this compound, the underlying reactivity of the thiocyanate group is key. The in situ generated acyl thiocyanate is a crucial intermediate in these transformations.

The general reactivity of the thiocyanate group suggests that this compound could be a viable component in similar MCRs. The n-amyl group would be incorporated into the final product, influencing its physical and chemical properties. The development of MCRs involving this compound could provide direct routes to novel sulfur-containing heterocyclic compounds. acs.orgacs.org

Cascade processes, which involve two or more sequential reactions where the product of the first step becomes the substrate for the next, are another area where the reactivity of this compound could be exploited. An acid-mediated cyclization of α-thiocyanatophenones, formed from the reaction of α-ketobromides with ammonium [11C]thiocyanate, has been shown to produce novel 11C-labelled thiazolone molecules. nih.gov This demonstrates the potential for this compound to participate in cascade reactions initiated by the formation of an α-thiocyanato ketone intermediate.

Intramolecular Rearrangements and Isomerization Dynamics

Organic thiocyanates can undergo rearrangement to their isothiocyanate isomers (R-N=C=S). This isomerization is a significant aspect of their chemistry. The rearrangement of benzyl (B1604629) thiocyanates to their corresponding isothiocyanates can be induced by photoinduced electron transfer. researchgate.net This process is thought to proceed through the cleavage of the carbon-sulfur bond in an anion radical intermediate. researchgate.net The specific conditions required for the isomerization of this compound would likely depend on factors such as the solvent, temperature, and the presence of catalysts or initiators.

The isomerization can also be catalyzed by the thiocyanate ion itself, which acts as a nucleophile. researchgate.net The nitrogen end of the thiocyanate ion can attack the alkyl carbon, leading to the displacement of the thiocyanate group and the formation of the isothiocyanate.

Intermolecular Interactions and Complexation Behavior

The thiocyanate ion is a versatile ligand in coordination chemistry, capable of binding to metal ions through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), or by bridging between two metal centers. researchgate.netnih.gov The choice of binding mode depends on several factors, including the nature of the metal ion, the solvent, and the presence of other ligands. researchgate.net While studies on the complexation of this compound itself are not abundant, the general principles of thiocyanate coordination are well-established. For example, iron(III) has been shown to form a series of complexes with thiocyanate ions in N,N-dimethylformamide. nih.gov

Computational studies have been employed to understand the complexation behavior of ligands with metal ions. researchgate.netacs.org Such theoretical approaches could be applied to predict and rationalize the interaction of this compound with various metal centers, providing insights into the structure and stability of the resulting complexes. The study of these interactions is also relevant in mixed solvent systems, where the solvation of ions and the formation of ion pairs can be investigated using techniques like Raman spectroscopy. researchgate.net

Solid-State Phase Transitions and Associated Mechanistic Interpretations (e.g., in tetra-n-amyl ammonium thiocyanate systems)

The solid-state behavior of long-chain alkylammonium salts, including those with thiocyanate anions, is characterized by the occurrence of phase transitions. A notable example is tetra-n-amylammonium thiocyanate, which exhibits a solid-state transition at 42°C before melting at 49.5°C. rsc.orgrsc.org

Calorimetric studies have revealed significant enthalpy and entropy changes associated with these transitions. For tetra-n-amylammonium thiocyanate, the enthalpy of the solid-state transition is 5400 cal/mol, and the entropy of transition is 17 cal/deg·mol. rsc.orgrsc.org The enthalpy and entropy of fusion are 4600 cal/mol and 14 cal/deg·mol, respectively. rsc.orgrsc.org A substantial portion of the molar volume change (4.8%) occurs at the solid-state transition. rsc.orgrsc.org

The mechanism of this solid-state transition is attributed to a "kink-block" type transition within the amyl groups of the quaternary ammonium cation. rsc.orgrsc.org This involves the cooperative formation of gauche conformations in the paraffin (B1166041) chains, leading to increased conformational disorder. rsc.org The subsequent melting process at 49.5°C is then considered to be the "normal" fusion of an ionic salt, involving the breakdown of the ionic lattice. rsc.orgrsc.org The rate of cooling from the melt can affect the crystallinity of the sample, which in turn influences the temperatures and enthalpies of the transitions. rsc.orgrsc.org This behavior is analogous to phase transitions observed in other long-chain organic molecules like paraffinic hydrocarbons. rsc.org

Advanced Spectroscopic and Structural Characterization in N Amyl Thiocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural connectivity of n-amyl thiocyanate (B1210189). Both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of n-amyl thiocyanate is expected to show distinct signals for each chemically non-equivalent proton in the n-amyl chain. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with the thiocyanate group exerting a deshielding effect on the neighboring methylene (B1212753) protons. Based on data from the closely related butyl thiocyanate, the methylene group attached directly to the sulfur atom (α-CH₂) is expected to be the most downfield signal among the alkyl protons. nih.govnih.gov The signals would appear as multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon of the thiocyanate group (-SCN) is highly characteristic and appears in a distinct region of the spectrum, typically around 110-115 ppm in organic solvents. msu.edulibretexts.org Its exact chemical shift can be a sensitive probe of the local molecular environment. msu.edu The carbons of the n-amyl chain will show a progression of chemical shifts, with the carbon directly bonded to the sulfur (Cα) being the most deshielded of the alkyl carbons. The terminal methyl carbon (Cε) would be the most upfield signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on data for butyl thiocyanate and standard chemical shift increments. Spectra are referenced to TMS (δ = 0 ppm).

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H-α (-CH₂-SCN) | ~3.0 | Triplet (t) | C-SCN | ~112 |

| H-β (-CH₂-CH₂SCN) | ~1.8 | Quintet | C-α (-CH₂-SCN) | ~33 |

| H-γ (-CH₂-CH₂CH₂SCN) | ~1.5 | Multiplet (m) | C-β (-CH₂-CH₂SCN) | ~30 |

| H-δ (-CH₂-CH₃) | ~1.4 | Multiplet (m) | C-γ (-CH₂-CH₂CH₂SCN) | ~28 |

| H-ε (-CH₃) | ~0.9 | Triplet (t) | C-δ (-CH₂-CH₃) | ~22 |

| C-ε (-CH₃) | ~14 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Mapping

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to map its fragmentation pathways under ionization, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.

The molecular ion peak for this compound (C₆H₁₁NS) would be observed at a mass-to-charge ratio (m/z) of 129. The fragmentation of the n-amyl chain is expected to follow patterns typical for alkanes, involving the loss of alkyl radicals. miamioh.edu This would lead to a series of peaks separated by 14 mass units (CH₂). acs.org

Key fragmentation pathways specific to the thiocyanate functionality would also be observed. Alpha-cleavage, the breaking of the C-C bond adjacent to the heteroatom, is a common pathway. rsc.org For this compound, this would involve the cleavage of the Cα-Cβ bond, leading to the loss of a butyl radical (•C₄H₉) and the formation of a [CH₂SCN]⁺ fragment. Another significant fragmentation would be the cleavage of the C-S bond, resulting in a pentyl cation [C₅H₁₁]⁺ (m/z 71) and a thiocyanate radical (•SCN).

Table 3: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 129 | [C₅H₁₁SCN]⁺• | - | Molecular Ion |

| 100 | [C₄H₈SCN]⁺• | •CH₃ | Loss of methyl radical |

| 86 | [C₃H₆SCN]⁺• | •C₂H₅ | Loss of ethyl radical |

| 72 | [C₂H₄SCN]⁺• | •C₃H₇ | Loss of propyl radical |

| 71 | [C₅H₁₁]⁺ | •SCN | C-S bond cleavage |

| 58 | [CH₂SCN]⁺ | •C₄H₉ | α-cleavage |

| 43 | [C₃H₇]⁺ | •C₂H₄SCN | Cleavage of propyl group |

X-ray Diffraction and Crystallographic Studies of Thiocyanate Derivatives (if applicable for single crystal analysis)

As this compound is a liquid at room temperature, single-crystal X-ray diffraction analysis is not directly applicable. However, X-ray crystallography performed on solid organic and inorganic thiocyanate derivatives provides invaluable information about the fundamental structural parameters of the thiocyanate group.

Crystallographic studies reveal that the S-C≡N group is typically linear or very close to linear. The bond lengths are characteristic: the C-S bond length is typically around 1.63-1.68 Å, and the C≡N triple bond length is around 1.15 Å. In the solid state, intermolecular interactions, such as dipole-dipole interactions involving the polar thiocyanate group, can influence the packing of the molecules in the crystal lattice. In coordination complexes, the thiocyanate ion can act as a ligand, bonding to metal centers through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), or it can act as a bridging ligand between two metal centers. These studies provide a structural benchmark for understanding the geometry and electronic distribution of the thiocyanate moiety, which informs the interpretation of spectroscopic data for liquid-phase compounds like this compound.

Theoretical and Computational Chemistry Approaches to N Amyl Thiocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. mpg.descispace.com DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. mpg.descispace.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. mpg.de This approach is computationally more feasible than traditional wave-function-based methods, making it suitable for a wide range of molecular systems. mpg.de

For thiocyanate-containing compounds, DFT is employed to predict various electronic and structural properties. For instance, calculations can reveal the distribution of electron density and atomic charges within the n-amyl thiocyanate (B1210189) molecule. The Mulliken atomic net charges and natural bond orbital (NBO) analysis can be used to quantify the charge on each atom, providing insight into the polarity of the C-S, S-C, and C≡N bonds. conicet.gov.aracs.org In studies of related thiocyanate complexes, DFT has been used to calculate the charges on the atoms of the thiocyanate ligand, showing how they are influenced by coordination to a metal center. researchgate.net

DFT calculations are also crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap can be correlated with chemical reactivity and stability. acs.org For n-amyl thiocyanate, DFT could be used to map the electrostatic potential surface, identifying regions that are susceptible to nucleophilic or electrophilic attack.

The choice of the exchange-correlation functional and basis set is critical for the accuracy of DFT results. acs.org Hybrid functionals like B3LYP are commonly used for organic molecules and have been applied in studies of thiocyanate systems. conicet.gov.arnih.gov For example, in a study of metal-quaterpyridine complexes with thiocyanate ligands, various functionals were tested to find the optimal one for describing the system's electronic structure and spin state. acs.orgnih.gov Such methodological validation would be a necessary first step in a thorough computational study of this compound.

Below is a table illustrating the type of data that can be generated from DFT calculations, based on findings for related thiocyanate systems.

| System | Method/Basis Set | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Chalcopyrite with CN | DFT | Mulliken Bond Population (C-N) | 1.57 | acs.org |

| Chalcopyrite with CN | DFT | Bond Length (C-N) | 1.211 Å | acs.org |

| Fe(III)-Thiocyanate Complex | DFT | Binding Mode | N-bonding favored | acs.org |

| DIC+SCN- Ion Pair | DFT/B3LYP/6-31G* | Interatomic Distance (Nr to Na) | 3.221 Å | conicet.gov.ar |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com This technique is particularly well-suited for exploring the conformational landscape of flexible molecules like this compound and for investigating the effects of the surrounding environment, such as a solvent. nih.govnih.gov

The flexible five-carbon alkyl chain of this compound can adopt numerous conformations. MD simulations can be used to explore this conformational space by simulating the molecule's dynamics. nih.gov From the resulting trajectory, one can identify the most stable (lowest energy) conformations and the energy barriers for transitioning between them. biorxiv.org This provides a dynamic picture of the molecule's structure that goes beyond the static view offered by geometry optimization alone.

Solvent effects play a critical role in the behavior of molecules in solution. springernature.com MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed investigation of solute-solvent interactions. springernature.com For example, a simulation of this compound in water could reveal the structure of the hydration shell and the nature of hydrogen bonding between water and the thiocyanate group. nih.govnih.gov Similarly, simulations in non-polar solvents could elucidate the van der Waals interactions that govern its behavior in such environments. The choice of solvent can influence reaction rates and mechanisms, and MD simulations combined with machine learning potentials (MLPs) are an emerging tool for efficiently modeling these complex effects. springernature.com Studies on the solubility of related compounds in various solvents, including n-amyl alcohol, provide experimental data that can be used to validate and parameterize such simulation models. acs.org

Prediction of Spectroscopic Signatures and Physicochemical Parameters (e.g., Collision Cross Section)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can predict key features of its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.gov This could be used to predict the absorption maxima of this compound. More commonly for a molecule of this type, DFT calculations are used to compute harmonic vibrational frequencies. These calculated frequencies correspond to the vibrational modes of the molecule, such as the characteristic C≡N stretch of the thiocyanate group. nih.gov Comparing the predicted spectrum to an experimental one can help assign the observed peaks to specific molecular motions. Ab initio calculations on methyl thiocyanate (MeSCN) have shown how hydrogen bonding to water molecules can induce a shift in the C≡N frequency, an effect that could also be modeled for this compound. nih.gov

In addition to spectroscopic data, computational tools can predict important physicochemical parameters. The collision cross section (CCS) is a measure of the size and shape of an ion in the gas phase and is an increasingly important parameter in analytical techniques like ion mobility-mass spectrometry. mdpi.com Machine learning algorithms have been developed that can accurately predict CCS values from a molecule's 2D structure. bruker.comresearchgate.netresearchgate.net These tools, often trained on large databases of experimentally measured CCS values, can provide a predicted CCS for this compound ions (e.g., protonated or sodiated adducts) with a high degree of accuracy, typically with prediction errors of less than 5%. researchgate.netresearchgate.net This predicted value serves as an additional, orthogonal piece of information that can increase confidence in the identification of the compound in complex samples. bruker.com

| Model Type | Ion Type | Coefficient of Determination (R²) | Prediction Deviation/Error | Reference |

|---|---|---|---|---|

| Support Vector Machine | Protonated | Not specified | Median Relative Error: 1.50% | researchgate.net |

| Support Vector Machine | Sodiated | Not specified | Median Relative Error: 1.82% | researchgate.net |

| Multiple Adaptive Regression Splines (MARS) | Protonated | 0.966 | ±4.05% (95% CI) | researchgate.net |

| Multiple Adaptive Regression Splines (MARS) | Deprotonated | Not specified | ±5.86% (95% CI) | researchgate.net |

| Multiple Adaptive Regression Splines (MARS) | Sodiated | 0.954 | ±5.25% (95% CI) | researchgate.net |

Computational Modeling of Intermolecular Interactions and Complex Formation

The way this compound interacts with itself and with other molecules is critical to its bulk properties and its role in chemical systems. Computational modeling provides a molecular-level view of these intermolecular forces. doe.gov

In the solid state or in concentrated solutions, this compound molecules will interact with each other through non-covalent forces. These can include dipole-dipole interactions, arising from the polar thiocyanate group, and weaker van der Waals forces involving the amyl chain. Computational studies on the crystal structures of other thiocyanate-containing molecules have revealed the importance of weak hydrogen bonds (e.g., C-H···S or C-H···N) and other interactions like halogen and chalcogen bonds in stabilizing the crystal lattice. conicet.gov.arnih.gov Hirshfeld surface analysis is a powerful tool used in these studies to visualize and quantify intermolecular contacts. nih.gov Similar methods could be applied to a theoretical crystal structure of this compound to understand its packing and intermolecular bonding.

The thiocyanate group is a well-known ligand in coordination chemistry, capable of forming complexes with a wide range of metal ions. scielo.br It is an ambidentate ligand, meaning it can bind to a metal through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). scielo.br Computational modeling, primarily using DFT, can be used to study the formation of such complexes with this compound. These calculations can predict:

Binding Preference: Whether the ligand will bind through the S or N atom, which often depends on the "hardness" or "softness" of the metal ion. scielo.br DFT calculations on Fe(III) complexes, for example, show that N-bonding is energetically favored. acs.org

Complexation Energies: The thermodynamic stability of the resulting complex can be calculated, providing insight into the strength of the metal-ligand bond. researchgate.net

Geometric and Electronic Structure: The calculations can determine the geometry of the complex and how the electronic structure of both the metal and the this compound ligand are perturbed upon complexation. researchgate.net

These computational approaches are essential for rationalizing the behavior of thiocyanates in complex chemical environments and for designing new materials and chemical systems. doe.govresearchgate.net

Applications of N Amyl Thiocyanate in Specialized Chemical Synthesis, Materials Science, and Analytical Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Organic thiocyanates, including n-amyl thiocyanate (B1210189), are valuable intermediates in the synthesis of more complex organic molecules. google.com The thiocyanate group (-SCN) is a versatile functional group that can undergo a variety of chemical transformations.

One of the primary uses of alkyl thiocyanates is in the preparation of isothiocyanates through isomerization. google.com Isothiocyanates are crucial building blocks for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, many of which exhibit significant biological activity. nih.gov For instance, isothiocyanates are precursors to thiourea (B124793) derivatives, which in turn are used to synthesize heterocycles like thiazoles, pyrimidines, and quinazolines. nih.govchemistryjournal.net The general process involves the reaction of an organic halide with a thiocyanate salt to form the organic thiocyanate, which can then be isomerized to the isothiocyanate. google.com

Furthermore, the thiocyanate group can be converted to other functional groups. For example, reduction of thiocyanates can yield thiols (mercaptans), while hydrolysis can lead to the formation of other sulfur-containing compounds. These transformations make n-amyl thiocyanate a useful starting material for introducing a five-carbon chain with a terminal sulfur-containing group into a larger molecule.

Development of Novel Reagents and Ligands for Chemical Reactions

This compound and related organic thiocyanates can serve as precursors for the development of novel reagents and ligands. The reactivity of the thiocyanate group allows for its incorporation into more complex molecular structures designed for specific chemical purposes.

For example, the reaction of alkyl thiocyanates with various nucleophiles can lead to the formation of new compounds that can act as ligands in coordination chemistry. The sulfur and nitrogen atoms of the thiocyanate moiety can coordinate to metal centers, and by modifying the alkyl chain (the n-amyl group in this case), the solubility, steric, and electronic properties of the resulting ligand can be tuned.

Utility in Catalysis and Reaction Media Engineering

While direct catalytic applications of this compound are not widely reported, its derivatives and the broader class of thiocyanates play roles in catalysis and reaction media engineering. For instance, ionic liquids containing the thiocyanate anion have been developed and used as both solvents and reagents in organic synthesis. researchgate.netresearchgate.net These "task-specific" ionic liquids can facilitate nucleophilic substitution reactions, such as the conversion of alkyl halides to other alkyl thiocyanates, under mild conditions. researchgate.netresearchgate.net

The use of thiocyanate-based systems can also be seen in certain catalytic processes where the thiocyanate ion acts as a nucleophile or a ligand that influences the activity and selectivity of a metal catalyst. mdpi.com

Application in Advanced Analytical Extraction and Determination Systems

This compound and the thiocyanate ion are significantly utilized in analytical chemistry, particularly in the separation and determination of metal ions.

Reagent in Spectrophotometric Methods for Metal Ion Analysis

The thiocyanate ion (SCN⁻), often sourced from salts like potassium or ammonium (B1175870) thiocyanate, is a well-known chromogenic reagent for the spectrophotometric determination of various metal ions, including iron(III), cobalt(II), and molybdenum(V). wikipedia.orgijrdo.orgaau.edu.et These metal ions form colored complexes with thiocyanate, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

Both iron and cobalt complexes with thiocyanate can be extracted into organic solvents like diethyl ether or amyl alcohol, which enhances the sensitivity and selectivity of the determination by separating them from interfering substances in the aqueous solution. wikipedia.org For the analysis of molybdenum, it is often reacted with thiocyanate to form a colored complex that can be extracted into a solvent mixture containing amyl alcohol for spectrophotometric measurement. aau.edu.et

Components in Solvent Extraction Systems for Chemical Separations

Solvent extraction is a powerful technique for separating and purifying chemical species. N-amyl alcohol, a related compound, is frequently used as a solvent or a component of the organic phase in these extractions. wikipedia.orgaau.edu.ettubitak.gov.tr Thiocyanate ions are crucial in these systems as they form extractable complexes with metal ions.

The general principle involves the formation of a neutral or ion-pair metal-thiocyanate complex in the aqueous phase, which is then preferentially partitioned into an immiscible organic solvent. For example, zinc(II) can be extracted from thiocyanate media using various extractants dissolved in an organic diluent. biomedres.us The efficiency of these extractions depends on several factors, including the pH of the aqueous phase, the concentration of the thiocyanate and the extractant, and the nature of the organic solvent. biomedres.usresearchgate.net The use of amyl alcohol as a solvent has been noted in the extraction of molybdenum-thiocyanate complexes. aau.edu.et

Table 1: Examples of Metal Ion Analysis using Thiocyanate and Amyl Alcohol

| Metal Ion | Reagent System | Organic Solvent/Component | Analytical Method | Reference(s) |

|---|---|---|---|---|

| Iron(III) | Thiocyanate | Amyl alcohol | Spectrophotometry | wikipedia.org |

| Cobalt(II) | Thiocyanate | Amyl alcohol | Spectrophotometry | wikipedia.org |

| Molybdenum(V) | Thiocyanate & N¹-Hydroxy-N¹,N²-diphenylbenzamidine | Amyl alcohol in benzene | Spectrophotometry | aau.edu.et |

Precursor for Functional Materials Development

There is emerging research into the use of thiocyanate-containing systems in the development of functional materials. For instance, ethylene (B1197577) diamine/potassium thiocyanate has been explored as a solvent for dissolving cellulose (B213188) and chitosan (B1678972) to create blended biocomposite materials. mdpi.com While this does not directly involve this compound, it highlights the role of thiocyanate systems in materials science. The ability of the thiocyanate group to participate in various chemical reactions suggests a potential for this compound to be used as a modifying agent to introduce specific functionalities onto polymer surfaces or into the bulk material, although specific academic research demonstrating this for this compound is not prominent.

Investigative Markers in Non-Biological Systems (e.g., faecal markers)

While direct and extensive research on this compound specifically as a fecal marker in non-biological systems is limited in publicly available literature, the broader class of thiocyanates and related organic compounds are recognized for their utility as chemical tracers in various environmental and industrial applications. The potential use of this compound in this context can be inferred from the established applications of similar compounds and its own chemical properties.

Thiocyanates are considered effective chemical tracers because they are not typically present in high concentrations in natural environments like reservoir waters. epj-conferences.org This low background level allows for easier detection when they are intentionally introduced into a system. For instance, ammonium thiocyanate is a well-known tracer used in oil reservoirs to monitor the flow of injected water. epj-conferences.org

The concept of using chemical markers in fecal matter has been established, primarily in biological contexts. For example, cuprous thiocyanate has been historically used as a continuous marker for feces in metabolic studies to track excretion. nih.govnih.gov This demonstrates the principle of using a thiocyanate-based compound to mark fecal material for analytical purposes.

In the context of non-biological systems, a "faecal marker" might refer to a simulant used in environmental or forensic studies to track the movement and dispersion of waste materials or to model the behavior of biological contaminants without using actual hazardous materials. The properties of this compound make it a plausible candidate for such applications.

Research Findings and Potential Applications

Although specific studies on this compound as a non-biological fecal marker are not prominent, research into other organic tracers provides a framework for its potential use. Alkyl esters of fatty acids and alcohols, for example, are used as tracers in single-well chemical tracer tests (SWTT) in reservoirs. epj-conferences.org The selection of these tracers often depends on the specific characteristics of the reservoir environment. epj-conferences.org Similarly, the choice of this compound as a marker would depend on the specific non-biological matrix being investigated.

The primary purpose of such a marker would be to act as a unique chemical signature that is easy to detect and quantify. The analytical detection of thiocyanate ions is well-established through various methods, including colorimetric assays and chromatography, which would facilitate the use of this compound as a tracer. researchgate.netajrconline.org

A hypothetical application could involve studying the efficacy of sanitation systems or the movement of contaminants from a waste source. In such a scenario, this compound could be introduced into the system, and its presence and concentration would be monitored at various points to understand flow paths and dilution rates.

The following table summarizes the properties and established applications of related thiocyanate compounds, providing a basis for the potential investigative use of this compound.

| Compound/Ion | Application Area | System Type | Purpose of Use | Relevant Findings |

| Thiocyanate Ion (SCN⁻) | Oil Reservoirs | Non-Biological | Water flow tracer | Detected in concentrations up to 70 ppm to map water movement. epj-conferences.org |

| Cuprous Thiocyanate (CuSCN) | Human Metabolic Studies | Biological | Continuous fecal marker | Used to estimate fecal fat excretion from single stool samples. nih.govnih.gov |

| Ammonium Thiocyanate ((NH₄)SCN) | Agriculture, Chemical Synthesis | Non-Biological | Fertilizer, Synthesis of other compounds | Widely used industrial chemical. epj-conferences.org |

| Alkyl Esters | Oil Reservoirs | Non-Biological | SWTT Tracer | Hydrolyze to form new tracers (alcohols). epj-conferences.org |

While the direct application of this compound as a fecal marker in non-biological systems is an area requiring further specific research, the foundational use of other thiocyanates as both fecal and environmental tracers suggests its potential utility in specialized analytical and investigative studies.

Environmental Chemistry and Biogeochemical Transformations of Thiocyanates: Academic Investigations

Microbial Degradation Pathways and Enzyme-Mediated Transformations

The microbial breakdown of thiocyanates, including n-amyl thiocyanate (B1210189), is a critical area of research due to the compound's presence in industrial effluents. Microorganisms have evolved diverse enzymatic pathways to metabolize these compounds, often utilizing them as a source of carbon, nitrogen, and sulfur. scielo.br

Two primary enzymatic pathways for the initial degradation of thiocyanate have been identified: the "carbonyl sulfide (B99878) pathway" and the "cyanate pathway".

Carbonyl Sulfide (COS) Pathway : This pathway involves the hydrolysis of the carbon-nitrogen triple bond by the enzyme thiocyanate hydrolase , producing carbonyl sulfide (COS) and ammonia (B1221849). The COS is subsequently hydrolyzed by COS hydrolase into carbon dioxide and hydrogen sulfide. The resulting sulfide can then enter the general sulfur oxidation pathway. This pathway has been identified as a key degradation mechanism in various thiocyanate-degrading bacteria. nih.gov

Cyanate (B1221674) Pathway : In this pathway, the enzyme thiocyanate dehydrogenase directly oxidizes the sulfur atom, yielding cyanate (CNO⁻) and elemental sulfur. The cyanate is then hydrolyzed by cyanase into ammonia and carbon dioxide. nih.gov This pathway has been observed in pure cultures of thiocyanate-degrading bacteria, particularly under alkaline conditions. nih.gov

Several bacterial genera have been identified for their ability to degrade thiocyanate, including Thiobacillus, Pseudomonas, Bacillus, Arthrobacter, and Methylobacterium. nih.gov For instance, research on gold mine tailings wastewater demonstrated that Thiobacillus played a major role in the degradation of high concentrations of thiocyanate, primarily through the COS pathway. nih.gov The efficiency of these microbial degradation processes can be influenced by environmental factors such as pH and the availability of other nutrients.

The enzymes involved in these pathways are of significant interest. Rhodanese (thiosulfate:cyanide sulfurtransferase) is a key enzyme that catalyzes the transfer of a sulfur atom from a donor to cyanide, forming the less toxic thiocyanate. core.ac.ukresearchgate.net While this is a detoxification pathway in many organisms, the reverse action or the breakdown of organic thiocyanates like n-amyl thiocyanate involves different enzymatic machinery.

Interactive Data Table: Microbial Genera Involved in Thiocyanate Degradation

| Microbial Genus | Degradation Pathway Noted | Reference |

| Thiobacillus | Carbonyl Sulfide (COS) Pathway | nih.gov |

| Pseudomonas | General Thiocyanate Degradation | nih.gov |

| Bacillus | General Thiocyanate Degradation | nih.gov |

| Arthrobacter | General Thiocyanate Degradation | nih.gov |

| Methylobacterium | General Thiocyanate Degradation | nih.gov |

Abiotic Transformation Processes in Diverse Environmental Compartments

While microbial degradation is a major fate process, abiotic transformations also contribute to the environmental fate of this compound. These processes occur in various environmental compartments, including soil, water, and sediments, and are influenced by chemical and physical factors.

In aqueous environments, the hydrolysis of organic thiocyanates can occur, although it is generally a slow process. who.int The stability of the thiocyanate group is known to be poor under acidic conditions or when heated. tandfonline.com Photodegradation, the breakdown of compounds by light, is not considered a significant pathway for acetonitrile, a related nitrile compound, in water or the atmosphere, suggesting it may also be a minor process for this compound. who.int

In soil and sediment, sorption to organic matter and clay minerals can influence the mobility and availability of thiocyanates for degradation or transport. While information on this compound is limited, studies on thiocyanate ions suggest that sorption is not a significant partitioning process in soil, with microbial degradation being the primary loss mechanism. cdc.gov However, the presence of metal ions can lead to complexation reactions. For instance, thiocyanate can form complexes with iron, and its presence can facilitate the oxidation of Fe(II) to Fe(III) and influence the formation of iron oxide minerals like goethite and ferrihydrite. nih.gov

The reaction of thiocyanates with other chemical species in the environment is also possible. For example, thiocyanate can be formed through the spontaneous reaction of cyanide with sulfur, polysulfides, or tetrathionate. researchgate.net Conversely, transformation of this compound could potentially involve reactions with strong oxidizing or reducing agents present in the environment. Research on trifluralin, a dinitroaniline herbicide, has shown that it can undergo abiotic degradation in reducing environments, such as flooded soils and wetland sediments, in the presence of Fe(II). acs.org Similar reductive transformations could potentially affect the thiocyanate group in this compound under anaerobic conditions.

Development and Validation of Empirical and Mechanistic Models for Environmental Fate

Predicting the environmental fate of chemicals like this compound is crucial for assessing their potential risks. Environmental fate models (EFMs) are valuable tools for this purpose, integrating information on a chemical's properties with environmental characteristics to estimate its distribution and persistence. mdpi.com These models can be broadly categorized into empirical and mechanistic models.

Empirical models are based on observed relationships and statistical correlations. For instance, quantitative structure-activity relationships (QSARs) can be used to predict the properties and fate of a chemical based on its molecular structure. These models rely on extensive empirical data for their development and validation. epa.gov

Mechanistic models , also known as process-based models, simulate the underlying physical, chemical, and biological processes that govern a chemical's fate. mdpi.com For this compound, a mechanistic model would incorporate parameters for processes such as:

Advection and Dispersion: Movement with water or air currents.

Sorption: Partitioning between water and soil/sediment.

Volatilization: Transfer from water or soil to the atmosphere.

Degradation: Both microbial and abiotic transformation rates.

These models can be further classified into:

Multimedia Compartmental Models (MCMs): These models divide the environment into well-mixed compartments (e.g., air, water, soil) and describe the transfer of the chemical between them. mdpi.com

Spatial River/Watershed Models (SRWMs): These are more detailed models that consider the specific hydrology, morphology, and sediment transport within a river network or watershed. mdpi.com

Advanced Analytical Techniques for Environmental Monitoring in Research Contexts

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental samples. Various techniques have been developed for the determination of thiocyanate and related compounds in different matrices. researchgate.net

Commonly used analytical techniques include:

Spectroscopy: Colorimetric methods are often simple and widely used. researchgate.net

Chromatography:

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is suitable for volatile and semi-volatile organic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): A versatile technique used for a wide range of compounds, including thiocyanate. researchgate.netnih.gov

Ion Chromatography: Specifically used for the analysis of ions, including thiocyanate. rsc.org

Capillary Electrophoresis: Another separation technique that can be applied to thiocyanate analysis. researchgate.net

Ion-Selective Electrodes: Potentiometric methods that offer a direct measurement of ion activity. researchgate.net

For trace-level analysis in complex environmental matrices like water or soil, sample preparation and pre-concentration steps are often necessary. Microextraction techniques have gained popularity for this purpose, including:

Single-Drop Microextraction (SDME): A miniaturized liquid-liquid extraction technique. rsc.org

Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction method. rsc.org

A study by Yeganeh et al. (2017) developed a novel on-probe direct immersion single-drop microextraction (DI-SDME) method for the determination of thiocyanate ions. rsc.org This method involved the extraction of an ion pair into an organic solvent, with subsequent analysis. While this was for the thiocyanate ion, similar principles could be adapted for this compound.

Interactive Data Table: Comparison of Analytical Techniques for Thiocyanate

| Technique | Principle | Typical Application | Reference |

| Spectrophotometry | Colorimetric reaction | Biological fluids, wastewater | researchgate.net |

| Gas Chromatography (GC) | Separation based on volatility | Environmental samples | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Biological fluids | nih.gov |

| Ion Chromatography | Ion-exchange separation | Environmental samples | rsc.org |

| Capillary Electrophoresis | Separation in a capillary based on charge and size | Physiological fluids | researchgate.net |

| Ion-Selective Electrode | Potentiometric measurement | Wastewater | researchgate.net |

Role of Thiocyanates as Environmental Pollutants and their Academic Assessment

Thiocyanates, including organic forms like this compound, are recognized as environmental pollutants primarily due to their release from industrial activities. researchgate.net These activities include gold mining, coal coking, and the manufacturing of certain chemicals. researchgate.net The toxicity of thiocyanate to aquatic organisms and its potential to impact human health are key concerns. researchgate.netnih.gov

Thiocyanates are considered persistent organic pollutants (POPs) in some contexts, as they can persist in the environment for extended periods and have the potential to accumulate in the food chain. epa.govcanada.ca The environmental risk of thiocyanates is linked to their chemical stability and toxicity. researchgate.net For instance, thiocyanate can inhibit various enzymatic reactions and interfere with iodine uptake by the thyroid gland in humans. researchgate.netnih.gov

Academic assessment of thiocyanates as pollutants involves several key areas of research:

Source Identification and Quantification: Determining the major industrial and natural sources of thiocyanate release into the environment.

Environmental Fate and Transport: Studying how these compounds move and transform in air, water, and soil, as discussed in previous sections.

Toxicity Studies: Evaluating the adverse effects of thiocyanates on various organisms, from microorganisms to fish and mammals. researchgate.net

Bioremediation Research: Developing and optimizing biological treatment processes for thiocyanate-contaminated wastewater. scielo.br

While much of the research focuses on the inorganic thiocyanate ion (SCN⁻), the principles and concerns are applicable to organic thiocyanates like this compound. The alkyl group in this compound will influence its specific properties, such as its solubility, volatility, and toxicity, but the thiocyanate functional group remains the primary focus of environmental concern. It has been noted that the negative effects of alkyl thiocyanates may decrease with increasing molecular mass. ekb.eg

Future Perspectives and Emerging Research Avenues for N Amyl Thiocyanate and Alkyl Thiocyanates

Integration with Green Chemistry Principles in Synthesis and Application

A significant future direction for n-amyl thiocyanate (B1210189) and its congeners lies in the adoption of green chemistry principles to minimize environmental impact. sigmaaldrich.comscispace.com The goal is to develop synthetic methodologies that reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable resources. msu.edu

Current research highlights several environmentally benign approaches for synthesizing alkyl thiocyanates. tandfonline.com One promising strategy involves using polyethylene (B3416737) glycol (PEG)-water as a recyclable reaction medium, which avoids the need for hazardous organic solvents and simplifies product purification. tandfonline.comresearchgate.net Microwave-assisted organic synthesis has also been shown to be a time-saving and efficient method for preparing alkyl thiocyanates, often using PEG as a phase transfer catalyst under solvent-free conditions. tandfonline.com The use of supported reagents, such as polymer-supported thiocyanate, further contributes to greener processes by simplifying reagent handling and product isolation. colab.wstandfonline.com

Key green chemistry principles being applied to alkyl thiocyanate synthesis include:

Waste Prevention and Atom Economy: Designing syntheses to maximize the incorporation of all reactant atoms into the final product. acs.org For instance, catalytic methods are preferred as they generate less waste compared to stoichiometric reagents. scispace.commdpi.com

Safer Solvents and Auxiliaries: Replacing traditional volatile and toxic organic solvents with greener alternatives like water or recyclable media like PEG. tandfonline.commdpi.comresearchgate.net

Design for Energy Efficiency: Employing methods like microwave irradiation or conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.comtandfonline.com

Catalysis: Using catalytic reagents in small amounts over stoichiometric ones to increase efficiency and reduce waste. scispace.comacs.org Recent developments include the use of catalysts like InBr₃, cyanuric chloride, and various copper and iron salts to promote thiocyanation reactions under mild conditions. tandfonline.comacs.orgmdpi.comorganic-chemistry.org

| Green Chemistry Approach | Description | Example Application in Alkyl Thiocyanate Synthesis | Reference |

|---|---|---|---|

| Benign Reaction Media | Utilizing non-toxic, renewable, and recyclable solvents. | Synthesis using a polyethylene glycol (PEG)-water medium, which allows for easy product access and recycling of the solvent system. | tandfonline.com |

| Microwave Irradiation | Using microwave energy to accelerate reactions, often reducing reaction times from hours to minutes. | A simple, time-saving method using PEG as a phase transfer catalyst for the synthesis of alkyl thiocyanates. | tandfonline.com |

| Polymer-Supported Reagents | Immobilizing a reagent on a polymer backbone to simplify purification and enable reagent recycling. | Using crosslinked poly(N-methyl-4-vinylpyridinium)thiocyanate for the conversion of alcohols to alkyl thiocyanates. | colab.wstandfonline.com |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce the need for harsh conditions or stoichiometric reagents. | InBr₃-catalyzed nucleophilic thiocyanation of cyclopropyl (B3062369) alcohols to produce tertiary alkyl thiocyanates. | acs.orgacs.org |

Advancements in Spectroscopic and Computational Methodologies

Future progress in understanding and utilizing n-amyl thiocyanate will be heavily reliant on sophisticated analytical techniques. Advanced spectroscopic and computational methods are crucial for elucidating the electronic structure, bonding, and local environment of the thiocyanate group. researchgate.netunlp.edu.ar

Nitriles, thiocyanates, and azides are recognized as powerful spectroscopic probes for investigating the structure and dynamics of complex systems. nih.gov Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a key tool, as the C≡N stretching frequency in the thiocyanate group is sensitive to its local environment. researchgate.netnih.gov Recent work has focused on combining experimental FTIR with computational methods like Quantum Vibrational Perturbation (QVP) theory and combined quantum mechanical/molecular mechanical (QM/MM) potentials to accurately model and interpret spectral shifts in various solvents. researchgate.net

Photoelectron spectroscopy (PES) and Photoelectron-Photoion-Coincidence (PEPICO) spectroscopy, often utilizing synchrotron radiation, provide deep insights into electronic structure and dissociative ionization pathways. unlp.edu.ar These techniques, supported by quantum chemical calculations such as the Outer-Valence Green's Function (OVGF) method, help assign ionization energies to specific molecular orbitals, like the sulfur lone pair orbital in alkyl thiocyanates. unlp.edu.ar

Computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable for studying these compounds. nih.gov DFT calculations can predict molecular structures, vibrational frequencies, and reaction mechanisms. nih.govacs.org For example, DFT studies have been used to rationalize the generation of thiocyanate anions and alkyl radicals during photocatalytic reactions and to understand the complexation behavior of the thiocyanate ion with metals in different media. nih.govresearchgate.net

| Methodology | Application to Alkyl Thiocyanates | Key Findings/Insights | Reference |

|---|---|---|---|

| FTIR Spectroscopy & Computational Modeling (QVP, QM/MM) | Characterizing the C≡N vibrational probe in various solvents. | Provides insights into solute-solvent interactions and helps enhance the transferability of vibrational maps for predicting spectral properties. | researchgate.net |

| Photoelectron Spectroscopy (PES, PEPICO) & OVGF Calculations | Examining electronic structure and dissociative ionization. | Allows for the assignment of ionization energies to specific orbitals and helps understand fragmentation patterns upon ionization. | unlp.edu.ar |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and molecular interactions. | Used to model reaction pathways, such as photocatalytic cycles, and study the interactions of the thiocyanate ion with other molecules. | nih.govnih.gov |

Exploration of Novel Reactivity and Unconventional Synthetic Pathways

The synthetic utility of alkyl thiocyanates is expanding beyond their traditional role as precursors for thiols and heterocycles. tandfonline.com Emerging research focuses on developing novel synthetic routes that offer greater efficiency, selectivity, and functional group tolerance. acs.orgrsc.org

One major area of advancement is in photochemistry and photoredox catalysis. nih.gov Researchers have developed visible-light-induced protocols for preparing alkenyl thiocyanates from readily available alkenyl bromides under very mild conditions. rsc.org This approach avoids the use of high-energy UV radiation and demonstrates broad applicability. rsc.org Similarly, photoredox catalysis has been used to achieve the chemodivergent synthesis of different sulfur- and nitrogen-containing heterocycles from alkenes and thio(seleno)-cyano malonates, showcasing the tunable reactivity of the thiocyanate moiety. nih.gov

Other innovative synthetic strategies include:

Stereoinvertive Nucleophilic Substitution: An InBr₃-catalyzed method for the thiocyanation of cyclopropyl alcohols proceeds with a complete inversion of configuration, providing highly diastereoselective access to complex tertiary alkyl thiocyanates. acs.orgacs.org

Dealkylative Cyanation: Sulfoxides can be converted directly into thiocyanates via a dealkylative cyanation process using trimethylsilyl (B98337) cyanide (TMSCN) and triflic anhydride, offering a new route from a different class of sulfur compounds. acs.org

C-H Bond Functionalization: The direct thiocyanation of sp³ C-H bonds represents a highly atom- and step-economical strategy. acs.org A palladium-catalyzed method has been developed for the site-selective sp³ C-H bond thiocyanation of certain amine derivatives, opening a new avenue for creating alkyl thiocyanates from unfunctionalized starting materials. acs.org

These novel pathways highlight a shift from traditional nucleophilic substitution of alkyl halides to more sophisticated catalytic and light-driven methods that provide access to a wider range of complex molecules containing the thiocyanate group. acs.orgrsc.orgacs.org

Interdisciplinary Research with Materials Science and Environmental Engineering

The unique properties of the thiocyanate group are driving interdisciplinary research, creating new opportunities in materials science and environmental engineering.

In materials science , alkyl thiocyanates serve as important building blocks for a variety of sulfur-containing molecules and polymers. colab.wsrsc.orgacs.org The versatility of the thiocyanate functional group allows for its conversion into other valuable moieties, making it a key intermediate in the modular construction of complex organosulfur compounds. mdpi.comrsc.org For example, thiocyanates can be transformed into trifluoromethylthiolates or phosphonothioates, which are of interest in medicinal and materials chemistry. mdpi.com There is also potential for creating hybrid polyfunctional materials by combining thiocyanate fragments with other functional structures, such as pyrazoles, through electrosynthesis. researchgate.net Furthermore, polymer-supported thiocyanate reagents themselves represent a class of functional materials used to facilitate chemical reactions. colab.ws

In environmental engineering , the focus is often on the detection and remediation of thiocyanate, which can be found in industrial wastewater and as a metabolite of cyanide detoxification in biological systems. ekb.egresearchgate.netusgovcloudapi.net Research is being conducted on the use of adsorbents like titanium dioxide (TiO₂) for the removal of thiocyanate from aqueous solutions. ekb.eg Understanding the extraction behavior of thiocyanate complexes is also crucial for managing waste from industrial processes like the PUREX process for nuclear fuel reprocessing, where thiocyanate is used as a chromogenic agent for determining uranium concentration. researchgate.net The study of alkyl thiocyanates in environmental contexts can inform strategies for bioremediation and the monitoring of pollutants.

The advancement of analytical tools to monitor thiocyanate in environmental and biological samples is an active area of research, as this anion can serve as a biomarker for exposure to cyanide from sources like tobacco smoke. researchgate.net This interdisciplinary approach, linking synthetic chemistry with materials and environmental science, is expected to unlock new applications and solutions to pressing scientific challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.